
3,3-Dimethyl-1-isopropyldiaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Dimethyl-1-isopropyldiaziridine (DIAD) is a diazirine compound that has gained significant attention in scientific research due to its unique properties. DIAD is a photoactivatable crosslinker that is widely used in biochemical and physiological studies to investigate protein-protein interactions, protein-DNA interactions, and protein-ligand interactions.
Wirkmechanismus
3,3-Dimethyl-1-isopropyldiaziridine has a diazirine group that can be activated by ultraviolet (UV) light. When exposed to UV light, the diazirine group undergoes a photochemical reaction that generates a highly reactive carbene intermediate. The carbene intermediate can react with nearby molecules, forming covalent bonds and crosslinking the molecules.
Biochemische Und Physiologische Effekte
3,3-Dimethyl-1-isopropyldiaziridine has been shown to be non-toxic to cells and has minimal effects on protein function. However, the crosslinking of proteins can alter their conformation and affect their function. Therefore, it is important to carefully design experiments and control the amount of 3,3-Dimethyl-1-isopropyldiaziridine used.
Vorteile Und Einschränkungen Für Laborexperimente
3,3-Dimethyl-1-isopropyldiaziridine has several advantages over other crosslinkers. It is small and can penetrate into small crevices in proteins, allowing for more precise crosslinking. It is also photoactivatable, allowing for precise control over the crosslinking reaction. However, 3,3-Dimethyl-1-isopropyldiaziridine has limitations as well. It can only crosslink molecules that are in close proximity, limiting its use in studying interactions between molecules that are far apart. Additionally, the carbene intermediate generated by 3,3-Dimethyl-1-isopropyldiaziridine can react with other molecules in the cell, leading to non-specific crosslinking.
Zukünftige Richtungen
3,3-Dimethyl-1-isopropyldiaziridine has many potential future applications in scientific research. One potential application is in the study of membrane proteins, which are difficult to study due to their hydrophobic nature. 3,3-Dimethyl-1-isopropyldiaziridine can be used to crosslink membrane proteins and identify their binding partners. Another potential application is in the study of protein conformational changes. 3,3-Dimethyl-1-isopropyldiaziridine can be used to crosslink proteins in different conformations, allowing for the identification of the amino acid residues that are involved in the conformational changes. Additionally, 3,3-Dimethyl-1-isopropyldiaziridine can be used to study the interactions between proteins and small molecules, such as drugs. By crosslinking proteins and small molecules, researchers can identify the binding sites of the small molecules on the proteins and design more effective drugs.
Conclusion
In conclusion, 3,3-Dimethyl-1-isopropyldiaziridine is a photoactivatable crosslinker that has gained significant attention in scientific research due to its unique properties. 3,3-Dimethyl-1-isopropyldiaziridine is widely used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. Its small size and photoactivatable nature make it a powerful tool for studying protein structure and function. While 3,3-Dimethyl-1-isopropyldiaziridine has limitations, its potential future applications in scientific research make it an exciting area of study.
Synthesemethoden
3,3-Dimethyl-1-isopropyldiaziridine can be synthesized by the reaction of diazomethane with 3,3-dimethyl-1-butene in the presence of a catalyst such as copper(II) acetate. The reaction yields a mixture of the cis- and trans-isomers of 3,3-Dimethyl-1-isopropyldiaziridine. The cis-isomer is more stable than the trans-isomer and is commonly used in scientific research.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1-isopropyldiaziridine is widely used in scientific research as a photoactivatable crosslinker. It is used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. 3,3-Dimethyl-1-isopropyldiaziridine is also used to investigate the conformational changes in proteins and to identify the binding sites of ligands on proteins.
Eigenschaften
CAS-Nummer |
137675-05-9 |
|---|---|
Produktname |
3,3-Dimethyl-1-isopropyldiaziridine |
Molekularformel |
C6H14N2 |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
3,3-dimethyl-1-propan-2-yldiaziridine |
InChI |
InChI=1S/C6H14N2/c1-5(2)8-6(3,4)7-8/h5,7H,1-4H3 |
InChI-Schlüssel |
XSBNZKOMEUOPFQ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(N1)(C)C |
Kanonische SMILES |
CC(C)N1C(N1)(C)C |
Andere CAS-Nummern |
17119-93-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





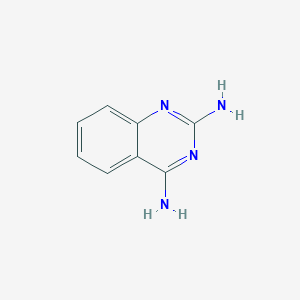



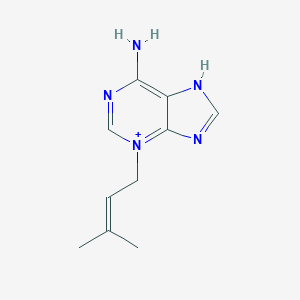

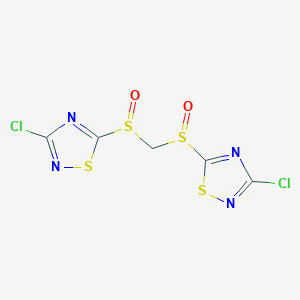
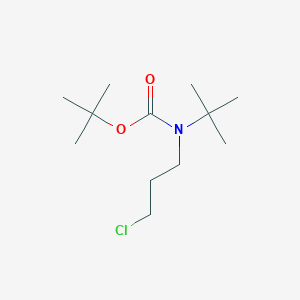

![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)
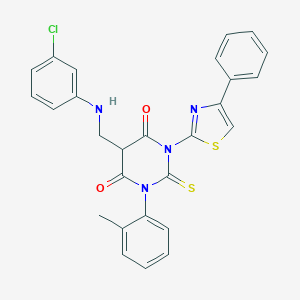
![[2-(2-Furyl)phenyl]methanol](/img/structure/B158806.png)